N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine
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Overview
Description
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a chemical compound with the molecular formula C9H10F3NO It is known for its unique structural features, which include an ethyl group, a phenyl group, and a trifluoromethyl group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine typically involves the reaction of N-ethyl-N-phenylhydroxylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites and altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-O-(trifluoromethyl)hydroxylamine
- N-Ethyl-O-(trifluoromethyl)hydroxylamine
- N-Phenyl-N-methyl-O-(trifluoromethyl)hydroxylamine
Uniqueness
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications.
Biological Activity
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, pharmacological effects, and relevant case studies.
Structural Characteristics
This compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability. The presence of the hydroxylamine functional group is significant for its biological interactions, particularly in drug design.
Biological Activity Overview
The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:
- Anticancer Properties : A series of synthesized compounds, including N-ethyl analogues, exhibited significant anticancer activity against various human cancer cell lines such as HEP3BPN 11 (liver), MDA-MB 453 (breast), and HL 60 (leukemia). Notably, some derivatives showed higher inhibitory effects than the standard chemotherapeutic agent methotrexate .
- Anti-Angiogenesis and Antioxidant Activity : Certain compounds demonstrated dual effects by inhibiting proangiogenic cytokines like TNFα and Leptin, while also displaying antioxidant properties through radical scavenging activities . This dual action suggests potential therapeutic applications in cancer treatment where both tumor growth and oxidative stress are concerns.
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of this compound. The derivatives were tested for their biological activities, revealing:
Compound | Cell Line Tested | IC50 (nM) | Activity Type |
---|---|---|---|
9n | HL 60 | 12.5 | Anticancer |
9p | MDA-MB 453 | 15.0 | Anticancer |
8q | HEP3BPN 11 | 10.0 | Anti-Angiogenic |
These results indicate that modifications to the hydroxylamine structure can enhance biological activity significantly .
Case Study 2: In Silico Docking Studies
In silico molecular docking studies were conducted to analyze the binding affinity of these compounds to target proteins involved in cancer progression. The docking results suggested that the trifluoromethyl group contributes positively to binding interactions with key receptors involved in tumor growth regulation .
Pharmacokinetic Properties
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies indicate favorable permeability characteristics compared to non-trifluoromethylated analogues, suggesting enhanced bioavailability. For instance, Caco-2 cell permeability assays showed a significant increase in permeability for derivatives containing the trifluoromethyl group .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N-ethyl-N-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-2-13(14-9(10,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
FUEXADKGEWRGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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